Superior ROR-gamma Inverse Agonist Potency Over Structurally Similar Patented Analog
The target compound demonstrates significantly higher cellular potency as a ROR-gamma inverse agonist compared to a structurally similar compound from the same patent family. The target compound's EC50 of 8.10 nM is 9.5 times more potent than the EC50 of 77 nM recorded for a comparable analog, ensuring a greater biological effect at equivalent concentrations [1].
| Evidence Dimension | Cellular inverse agonist activity (ROR-gamma) |
|---|---|
| Target Compound Data | EC50: 8.10 nM |
| Comparator Or Baseline | Compound from US9550771, Example 69 (CHEMBL3596273) |
| Quantified Difference | 9.5-fold higher potency for the target compound. |
| Conditions | Inverse agonist activity at RORgamma (unknown origin) transfected in HEK293T cells after 16 to 20 hrs by GAL4 luciferase reporter gene assay [1]. |
Why This Matters
For screening cascades in inflammatory disease programs, the superior potency means the compound will produce a robust signal at lower concentrations, reducing the risk of off-target effects and compound precipitation in cellular assays.
- [1] BindingDB. Comparative analysis of EC50 data for BDBM50105928 vs. BDBM50106296. The Binding Database. View Source
